molecular formula C22H23NO5S B128859 (Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine CAS No. 116817-86-8

(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine

Cat. No. B128859
M. Wt: 413.5 g/mol
InChI Key: SJYDFHDOQMMHJX-HNUXRKMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy might be used .

Scientific Research Applications

Fluorescent Logic Gate and Cell Imaging

  • Application : A naphthalene-thiophene hybrid molecule, which may be structurally related to (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine, has been used as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs. This application is significant in cell imaging studies and computational analysis (Karak et al., 2013).

Synthesis of Novel Compounds

  • Application : The synthesis of novel compounds from (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine has been explored, which involves N-chloroacetylation and N-alkylation, contributing to the field of synthetic chemistry (Yang Jing, 2010).

Schiff Bases in Antibacterial and Antifungal Activities

  • Application : Schiff bases derived from naphthalene and thiophene, similar to the compounds , have shown promising antibacterial and antifungal activities. This underscores their potential use in developing new antimicrobial agents (Thirugnanaselvi et al., 2016).

Pharmacokinetic Drug-Drug Interaction Study

  • Application : (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine, in combination with zolpidem, has been studied for potential pharmacokinetic drug-drug interactions. This research is crucial in understanding the interactions between different pharmaceutical compounds (Gheldiu et al., 2019).

Hypotensive Activity

  • Application : Compounds related to (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine have been synthesized and tested for hypotensive activity, indicating their potential use in developing new cardiovascular drugs (Tandon et al., 2004).

Detection of Aluminum Ions in Living Cells

  • Application : A naphthalene-based fluorescent probe, structurally related to the compounds of interest, has been developed for the selective detection of aluminum ions in living cells, highlighting its application in bioanalytical chemistry (Sahana et al., 2013).

Luminescent MOFs for Selective Detection

  • Application : Luminescent metal-organic frameworks (MOFs) containing naphthalene, a structural component similar to (Z)-But-2-enedioic acid, have been developed for the selective detection of certain compounds in water. This has implications for environmental monitoring and analysis (Chakraborty et al., 2019).

Enantioselective Recognition of Amines

  • Application : The development of atropisomeric 1,8-bisphenolnaphthalene for the enantioselective recognition of amines demonstrates the potential of naphthalene derivatives in chiral analysis and separation sciences (Ghosn & Wolf, 2011).

Safety And Hazards

This involves assessing the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future research directions. It could include potential applications, improvements in synthesis methods, or new reactions .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYDFHDOQMMHJX-HNUXRKMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine

CAS RN

116817-86-8
Record name 2-Thiophenepropanamine, N-methyl-γ-(1-naphthalenyloxy)-, (γS)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116817-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Reactant of Route 2
(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Reactant of Route 3
(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Reactant of Route 4
(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Reactant of Route 5
(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Reactant of Route 6
(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.